Cas no 5780-36-9 (2-(Methylthio)thiophene)

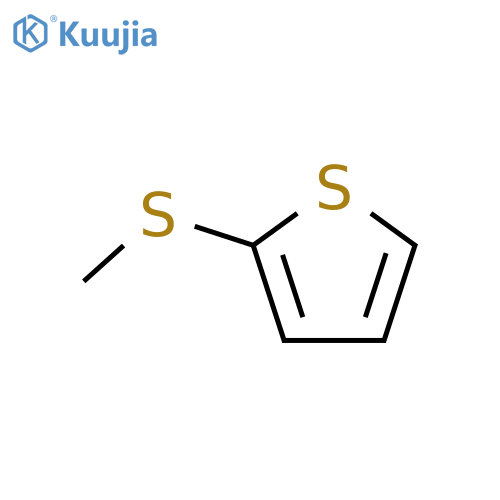

2-(Methylthio)thiophene structure

商品名:2-(Methylthio)thiophene

2-(Methylthio)thiophene 化学的及び物理的性質

名前と識別子

-

- 2-(Methylthio)thiophene

- 2-(Methylmercapto)thiophene~Methyl 2-thienyl sulphide

- 2-methylsulfanylthiophene

- FT-0608840

- 2-(Methylsulfanyl)thiophene

- PS-5054

- AKOS005258191

- 2-(Mehtylthio)thiophene

- DTXSID30206497

- J-506504

- 2-(Methylsulfanyl)thiophene #

- MFCD00052382

- SCHEMBL438913

- 5780-36-9

- ZLSMPEVZXWDWEK-UHFFFAOYSA-N

- Thiophene, 2-(methylthio)-

- 2-methylmercaptothiophene

- STL557971

- BBL104157

- DB-025716

-

- MDL: MFCD00052382

- インチ: InChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3

- InChIKey: ZLSMPEVZXWDWEK-UHFFFAOYSA-N

- ほほえんだ: CSC1=CC=CS1

- BRN: 106272

計算された属性

- せいみつぶんしりょう: 129.99100

- どういたいしつりょう: 129.991

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 54

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 53.5A^2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.18

- ふってん: 100 °C

- フラッシュポイント: 82-84°C/15mm

- 屈折率: 1.5960

- PSA: 53.54000

- LogP: 2.47000

- ようかいせい: 未確定

2-(Methylthio)thiophene セキュリティ情報

-

記号:

- 危害声明: H319,H335

- 警告文: P261,P280,P305+P351+P338,P304+P340,P405,P501

- 危険物輸送番号:UN3334

- セキュリティの説明: S23-S24/25

-

危険物標識:

- 危険レベル:9

- セキュリティ用語:9

- 危険レベル:9

2-(Methylthio)thiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Methylthio)thiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11763-5g |

2-(Methylthio)thiophene, 97% |

5780-36-9 | 97% | 5g |

¥1866.00 | 2023-03-16 | |

| Apollo Scientific | OR4091-5g |

2-(Methylthio)thiophene |

5780-36-9 | 5g |

£64.00 | 2025-02-20 | ||

| Chemenu | CM199256-25g |

2-(Methylthio)thiophene |

5780-36-9 | 95% | 25g |

$355 | 2021-08-05 | |

| TRC | M725680-500mg |

2-(Methylthio)thiophene |

5780-36-9 | 500mg |

$ 80.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59400-1g |

2-(Methylthio)thiophene |

5780-36-9 | 1g |

¥228.0 | 2021-09-08 | ||

| Apollo Scientific | OR4091-1g |

2-(Methylthio)thiophene |

5780-36-9 | 1g |

£16.00 | 2025-02-20 | ||

| Matrix Scientific | 088962-1g |

2-(Methylthio)thiophene |

5780-36-9 | 1g |

$70.00 | 2023-09-05 | ||

| Chemenu | CM199256-10g |

2-(Methylthio)thiophene |

5780-36-9 | 95% | 10g |

$207 | 2023-01-19 | |

| Key Organics Ltd | PS-5054-1MG |

2-(Methylthio)thiophene |

5780-36-9 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | PS-5054-5MG |

2-(Methylthio)thiophene |

5780-36-9 | >95% | 5mg |

£46.00 | 2025-02-09 |

2-(Methylthio)thiophene 関連文献

-

Dan Zhu,Denghu Chang,Lei Shi Chem. Commun. 2015 51 7180

-

Ana Rioz-Martínez,Malgorzata Kopacz,Gonzalo de Gonzalo,Daniel E. Torres Pazmi?o,Vicente Gotor,Marco W. Fraaije Org. Biomol. Chem. 2011 9 1337

-

Shengzong Liang,Gerald B. Hammond,Bo Xu Green Chem. 2018 20 680

-

Jianlin Han,Vadim A. Soloshonok,Karel D. Klika,Józef Drabowicz,Alicja Wzorek Chem. Soc. Rev. 2018 47 1307

-

5. Competitive cyclisation of singlet and triplet nitrenes. Part 6. The cyclisation of 2-azidophenyl thienyl sulphidesJohn M. Lindley,Otto Meth-Cohn,Hans Suschitzky J. Chem. Soc. Perkin Trans. 1 1978 1198

5780-36-9 (2-(Methylthio)thiophene) 関連製品

- 3988-99-6(2-(2-Thienylsulfanyl)thiophene)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5780-36-9)2-(Methylthio)thiophene

清らかである:99%

はかる:25g

価格 ($):221.0